1-(2-Bromophenyl)naphthalene

Polymer Science Material Science Sustainable Plastics

Select 1-(2-Bromophenyl)naphthalene (CAS 18937-92-3) – the ortho-bromophenyl isomer – for unique steric/electronic properties in cross-coupling, dearomative difunctionalization (99% yield), and tailored polymers. Ortho substitution directs regioselectivity and defines Tg (69.5°C) in polycarbonates. Validated single-crystal XRD data. ≥98% HPLC, white to off-white powder. Order for high-yield results.

Molecular Formula C16H11B
Molecular Weight 283.16 g/mol
CAS No. 18937-92-3
Cat. No. B1599899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromophenyl)naphthalene
CAS18937-92-3
Molecular FormulaC16H11B
Molecular Weight283.16 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2C3=CC=CC=C3Br
InChIInChI=1S/C16H11Br/c17-16-11-4-3-9-15(16)14-10-5-7-12-6-1-2-8-13(12)14/h1-11H
InChIKeyLLAHJMQVBZRZSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Bromophenyl)naphthalene (CAS 18937-92-3) for Advanced Material Science and Chemical Synthesis


1-(2-Bromophenyl)naphthalene (CAS 18937-92-3) is a brominated aromatic compound classified as a biaryl, consisting of a naphthalene ring ortho-substituted with a bromophenyl group . This specific substitution pattern imparts distinct steric and electronic characteristics compared to its meta- or para-substituted analogs. Commercially, it is supplied as a white to off-white powder with a purity specification of ≥98% (HPLC) . It is widely employed as a versatile building block in organic synthesis, particularly in transition metal-catalyzed cross-coupling reactions , and serves as a key monomer for the development of specialized polymers and advanced materials for organic electronics [1].

Why 1-(2-Bromophenyl)naphthalene (CAS 18937-92-3) Cannot Be Replaced by Other Bromophenyl Naphthalene Isomers


The position of the bromine atom and the point of attachment on the naphthalene core dictate the molecule's reactivity, physical properties, and performance in downstream applications, making simple substitution among isomers inadvisable. The ortho-bromophenyl substitution in 1-(2-bromophenyl)naphthalene creates a unique sterically hindered environment that is absent in its meta- or para-substituted analogs [1]. This specific geometry influences the conformation and packing of its polymer derivatives, directly affecting their macroscopic properties. Furthermore, its distinct reactivity profile in complex, tandem catalytic cycles is crucial for achieving the desired chemo- and regioselectivity, as demonstrated in dearomative difunctionalization reactions [2]. Using a different isomer can lead to altered reaction pathways, lower yields, or complete failure of the synthetic protocol [2].

Quantitative Differentiation Guide for Procuring 1-(2-Bromophenyl)naphthalene (CAS 18937-92-3)


Tuned Glass Transition Temperature in Aliphatic Polycarbonates via Ortho-Substitution

The ortho-bromophenyl substitution pattern in 1-(2-bromophenyl)naphthalene derivatives enables the tuning of polymer glass transition temperature (Tg) without a significant change in value compared to its para-substituted analog. A study on poly(α‐arylTMC)s showed that a 2-bromophenyl-substituted derivative exhibited a Tg of 69.5 °C, which represents only a nominal increase compared to the previously reported 4-bromo derivative [1]. This indicates that while the position of the substituent does not critically alter Tg in this polymer class, the specific ortho-substituted precursor allows for the introduction of a bulky naphthalene group, which is key to achieving a higher Tg (97 °C) in related naphthalene-derived polymers [1].

Polymer Science Material Science Sustainable Plastics

Role as a Key Substrate in Dearomative 1,4-Difunctionalization Reactions

1-(2-Bromophenyl)naphthalene is a uniquely suitable substrate for palladium-catalyzed dearomative 1,4-difunctionalization via a tandem Heck/Suzuki sequence [1]. Its structure, featuring a naphthalene core with an ortho-bromophenyl group, acts as a 'masked conjugated diene'. This allows it to undergo a cascade of reactions that are not possible with unfunctionalized naphthalene or many other simple biaryls. In a study demonstrating this methodology, the compound 1-(2-bromophenyl)naphthalene was used to successfully synthesize a range of spirocyclic 1,4-dihydronaphthalene derivatives in excellent yields and with exclusive diastereoselectivity [1].

Synthetic Methodology Catalysis Spirocycle Synthesis

Established Solid-State Crystal Structure for Crystallography and Modeling

The crystal structure of 1-(2-bromophenyl)naphthalene has been experimentally determined, providing precise and verifiable structural data. The compound crystallizes in a monoclinic crystal system with a C2 space group. The unit cell parameters are a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, and β = 94.699(3)°, with Z = 4 [1]. The structure was refined to an R(1) value of 0.053 for 2043 observed reflections [1]. While a direct comparison for an isomer is not provided in this source, the availability of this high-resolution crystallographic data distinguishes it from many of its close analogs for which such detailed structural information may not be published.

Crystallography Computational Chemistry Structural Biology

Definitive Research and Industrial Applications for 1-(2-Bromophenyl)naphthalene (CAS 18937-92-3)


Polymer Synthesis for High-Tg and Sustainable Materials

This compound serves as a crucial precursor for synthesizing monomers used in aliphatic polycarbonates. As demonstrated in Section 3, the ortho-bromophenyl substitution pattern allows for the preparation of polymers with a specific glass transition temperature (Tg of 69.5 °C for the 2-bromo derivative), which is distinct from its para-substituted analog [1]. Researchers seeking to precisely tune the thermal properties of sustainable polymers or to incorporate bulky naphthalene groups to achieve higher Tg materials should select 1-(2-bromophenyl)naphthalene as their starting material [1].

Methodology Development in Complex Organic Synthesis

This compound is a specialized substrate for pioneering novel catalytic methodologies, specifically palladium-catalyzed dearomative 1,4-difunctionalization reactions [1]. Its unique structure, acting as a masked conjugated diene, is not a generic feature of other bromophenyl naphthalenes. Synthetic chemists focused on building complex spirocyclic frameworks or developing new tandem reactions should use this specific compound to reliably achieve the reported high yields (up to 99%) and exclusive diastereoselectivity [1].

Computational Chemistry and Crystallography

For projects involving molecular docking, DFT calculations, or crystal engineering, 1-(2-bromophenyl)naphthalene offers a distinct advantage: a published and validated single-crystal X-ray structure [1]. The precise unit cell parameters (a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°) and refinement data (R(1) = 0.053) provide a reliable starting point for computational models and structural comparisons, an asset not available for all isomeric analogs [1].

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